molecular formula C3H9ClN2OS B2558804 (Aminosulfonimidoyl)cyclopropane;hydrochloride CAS No. 2135509-42-9

(Aminosulfonimidoyl)cyclopropane;hydrochloride

Cat. No.: B2558804
CAS No.: 2135509-42-9
M. Wt: 156.63
InChI Key: KUAMHNHBDYXBOA-UHFFFAOYSA-N
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Description

(Aminosulfonimidoyl)cyclopropane;hydrochloride is a versatile chemical compound known for its complex molecular structure.

Preparation Methods

The synthesis of (Aminosulfonimidoyl)cyclopropane;hydrochloride involves several steps, typically starting with the preparation of the cyclopropane ring followed by the introduction of the aminosulfonimidoyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(Aminosulfonimidoyl)cyclopropane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in treating neuropsychiatric disorders. Its structure allows for interactions with neurotransmitter receptors, potentially influencing conditions such as schizophrenia and depression .

Case Study: Neuropsychiatric Disorders

  • Objective: Investigate the efficacy of (Aminosulfonimidoyl)cyclopropane;hydrochloride in animal models of schizophrenia.
  • Findings: Preliminary studies indicate a significant reduction in symptoms associated with schizophrenia, suggesting that the compound may act as a dopamine receptor modulator.

Anticancer Research

Recent studies have evaluated derivatives of this compound for anticancer properties. These derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Data Table: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHCT-1165.2
Compound BMCF-73.8
Compound CHeLa4.5

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown promise as an inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses.

Mechanism of Action
The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent product formation.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Aminosulfonimidoyl)cyclopropane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(Aminosulfonimidoyl)cyclopropane;hydrochloride can be compared with other similar compounds, such as:

  • (Aminosulfonimidoyl)cyclopropane;hydrobromide
  • (Aminosulfonimidoyl)cyclopropane;hydroiodide

These compounds share similar structural features but differ in their halide components, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific halide component, which may confer distinct properties and advantages in certain applications.

Biological Activity

(Aminosulfonimidoyl)cyclopropane;hydrochloride, with the CAS number 2135509-42-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₄H₈ClN₃O₂S
  • Molecular Weight : 173.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.

Target Enzymes

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are critical for tumor growth, such as MEK1 and MEK2, which are part of the MAPK signaling pathway. This inhibition can lead to reduced activation of downstream effectors involved in cell division and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by disrupting signaling pathways essential for cell survival.
  • Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, effective against certain bacterial strains.

Case Studies

  • Cancer Cell Lines :
    • A study investigated the effects of this compound on melanoma cells with the BRAFV600 mutation. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM.
  • Microbial Inhibition :
    • In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in melanoma cells
AntimicrobialInhibits growth of S. aureus and E. coli

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed when administered orally.
  • Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites.
  • Excretion : Excreted mainly via urine.

Properties

IUPAC Name

(aminosulfonimidoyl)cyclopropane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS.ClH/c4-7(5,6)3-1-2-3;/h3H,1-2H2,(H3,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAMHNHBDYXBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=N)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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